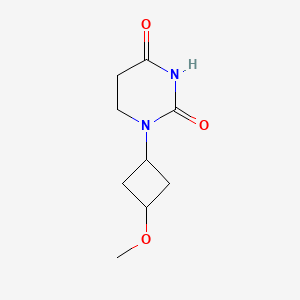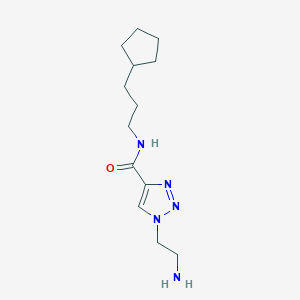![molecular formula C15H15N3S B6633283 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine, also known as MIQ, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic properties. MIQ belongs to the class of isoquinoline derivatives and has a unique chemical structure that makes it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine is not fully understood. However, it has been suggested that N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and apoptosis. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to have several biochemical and physiological effects. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer metastasis. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has also been shown to increase the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decrease the expression of anti-apoptotic proteins, such as Bcl-2. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to induce cell cycle arrest at the G2/M phase and inhibit cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has also been shown to have low toxicity and is well-tolerated in vitro and in vivo. However, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has some limitations for lab experiments. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has shown to have low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has several potential future directions for research and development. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine can be further optimized for its pharmacokinetics and pharmacodynamics to improve its efficacy and bioavailability. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine can also be tested in animal models to evaluate its safety and efficacy in vivo. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine can be tested in combination with other drugs to enhance its therapeutic effects. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has the potential to be developed into a novel therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
In conclusion, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine is a novel compound that has shown promising results in scientific research. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has several potential therapeutic applications and can be further optimized for its pharmacokinetics and pharmacodynamics. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has the potential to be developed into a novel therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Méthodes De Synthèse
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine with isoquinoline-1-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including amidation, cyclization, and reduction, to yield N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine as the final product. The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been tested on various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has also been tested for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines in vitro. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been tested for its antimicrobial properties and has shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-18-13(10-19-11)7-9-17-15-14-5-3-2-4-12(14)6-8-16-15/h2-6,8,10H,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPACRFRKNQMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)
![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)


![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)